molecular formula C17H18ClN3O3 B2970747 2-chloro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide CAS No. 1203248-56-9

2-chloro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide

Cat. No.: B2970747
CAS No.: 1203248-56-9
M. Wt: 347.8
InChI Key: UAVGJCDDOAHKOA-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a chloro-substituted benzamide core and a methoxyethylureido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Ureido Intermediate: The reaction between 2-methoxyethylamine and an isocyanate derivative to form the ureido intermediate.

    Coupling Reaction: The ureido intermediate is then coupled with a 2-chlorobenzoyl chloride derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Hydrolysis: The ureido group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives depending on the nucleophile, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2-chloro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-(3-(2-ethoxyethyl)ureido)phenyl)benzamide
  • 2-chloro-N-(2-(3-(2-methylureido)phenyl)benzamide
  • 2-chloro-N-(2-(3-(2-hydroxyethyl)ureido)phenyl)benzamide

Uniqueness

2-chloro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide is unique due to its specific structural features, such as the methoxyethyl group, which can influence its reactivity and interaction with biological targets. This uniqueness can make it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

2-chloro-N-[2-(2-methoxyethylcarbamoylamino)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-24-11-10-19-17(23)21-15-9-5-4-8-14(15)20-16(22)12-6-2-3-7-13(12)18/h2-9H,10-11H2,1H3,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVGJCDDOAHKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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